GLPG-0492
Übersicht
Beschreibung
GLPG-0492, also known as DT-200, is a drug that acts as a selective androgen receptor modulator (SARM). It has been investigated for the treatment of cachexia and muscular dystrophy .
Molecular Structure Analysis
The molecular formula of this compound is C19H14F3N3O3, and its molar mass is 389.334 g/mol . The IUPAC name is 4-[(4R)-4-(hydroxymethyl)-3-methyl-2,5-dioxo-4-phenylimidazolidin-1-yl]-2-(trifluoromethyl)benzonitrile .Physical and Chemical Properties Analysis
This compound is a solid, white to off-white compound . It has a melting point of 66 - 71°C, a predicted boiling point of 544.0±60.0 °C, and a predicted density of 1.50±0.1 g/cm3 .Wissenschaftliche Forschungsanwendungen
Behandlung von Kachexie
GLPG-0492 wurde als potenzielle Behandlung für Kachexie identifiziert, ein Zustand, der durch Gewichts- und Muskelmasseverlust gekennzeichnet ist {svg_1}. Galapagos NV hat die erste klinische Studie am Menschen für this compound für diese Anwendung erfolgreich abgeschlossen {svg_2}. Der Kandidatenwirkstoff zeigte gute Sicherheit bei gesunden Freiwilligen und ein pharmakokinetisches (PK) Profil, das eine einmalige orale Dosierung pro Tag unterstützt {svg_3}.
Duchenne-Muskeldystrophie
Neben Kachexie könnte this compound auch potenzielle Anwendungen bei der Behandlung der Duchenne-Muskeldystrophie haben {svg_4}. Dies ist eine genetische Erkrankung, die durch fortschreitenden Muskelabbau und Muskelschwäche gekennzeichnet ist.
Selektiver Androgenrezeptormodulator
This compound ist ein selektiver Androgenrezeptormodulator (SARM) {svg_5}. SARMs sind Androgenrezeptorliganden, die den Muskelanabolismus induzieren, während sie reduzierte Wirkungen in den Fortpflanzungsgeweben haben {svg_6}. Daher stellen sie eine Alternative zur Testosterontherapie dar {svg_7}.
Behandlung von Muskelschwund
This compound wurde in einem Mausmodell der Hintergliedmaßenimmobilisierung evaluiert und mit Testosteronpropionat (TP) verglichen {svg_8}. Die Behandlung mit this compound verhindert teilweise die durch Immobilisierung induzierte Muskelatrophie mit einem Trend zur Förderung der Muskelzellhypertrophie in dosisabhängiger Weise {svg_9}.
Modulation zellulärer bioenergetischer Prozesse
Metabolom-Profiling-Experimente unter Verwendung von 1H-NMR führten zur Identifizierung einer Plasma-GLPG-0492-Signatur, die mit der Modulation zellulärer bioenergetischer Prozesse verbunden ist {svg_10}.
Altern und Muskelschwund
This compound könnte möglicherweise zur Behandlung von Muskelschwund eingesetzt werden, einem Merkmal des Alterns {svg_11}. Dieses enge Gleichgewicht wird während des Alterns erheblich verändert, was zu Muskelschwund führt, der mit einem Rückgang der Funktion im Laufe der Zeit verbunden ist, der als Sarkopenie bezeichnet wird {svg_12}.
Wirkmechanismus
Target of Action
GLPG-0492, also known as DT-200, is a drug that acts as a Selective Androgen Receptor Modulator (SARM) . The primary target of this compound is the androgen receptor , a nuclear receptor that plays a crucial role in the development and function of male sexual organs and secondary sexual characteristics .
Mode of Action
As a SARM, this compound selectively binds to the androgen receptor, modulating its activity . This selective binding allows it to exert its effects primarily on muscle tissue, where it can enhance muscle mass and function .
Biochemical Pathways
As a modulator of the androgen receptor, it likely influences pathways related to muscle growth and maintenance
Pharmacokinetics
In clinical trials, this compound has shown a pharmacokinetic profile that supports once-daily oral dosing . Healthy volunteers were given increasing doses of this compound by oral administration, and the drug showed favorable safety data with no severe adverse events reported .
Result of Action
This compound has been shown to improve muscle mass in animal models, with minimal cardiovascular, prostate, or virility side effects traditionally seen in androgen therapies . This makes it a promising candidate for the treatment of conditions characterized by muscle wasting, such as cachexia and potentially other indications, such as Duchenne muscular dystrophy .
Action Environment
As with any drug, factors such as the patient’s overall health, age, and concomitant medications can influence the drug’s action, efficacy, and stability
Safety and Hazards
Zukünftige Richtungen
Biochemische Analyse
Biochemical Properties
GLPG-0492 is a selective androgen receptor modulator (SARM), which means it selectively binds to androgen receptors and induces muscle anabolism while having reduced effects in reproductive tissues . This selective binding and activation of the androgen receptor by this compound can stimulate protein synthesis and promote the growth and repair of muscle tissue .
Cellular Effects
This compound has been shown to have significant effects on various types of cells and cellular processes. In muscle cells, it promotes protein synthesis and muscle growth, which can help counteract muscle atrophy . It also influences cell function by modulating cell signaling pathways related to muscle growth and repair .
Molecular Mechanism
The molecular mechanism of action of this compound involves its selective binding to androgen receptors. This binding activates the receptor, leading to changes in gene expression that promote muscle growth and repair . The selective nature of this binding means that this compound can have these beneficial effects on muscle tissue while minimizing unwanted effects in other tissues .
Temporal Effects in Laboratory Settings
In laboratory settings, this compound has been shown to have stable and long-lasting effects. It can maintain its activity over time, and its effects on muscle growth and repair can persist even after treatment has ended .
Dosage Effects in Animal Models
In animal models, the effects of this compound have been shown to vary with dosage. At lower doses, it can effectively promote muscle growth and repair, while at higher doses, it may have additional effects . Even at high doses, this compound does not appear to have the same risks of adverse effects as traditional androgenic steroids .
Metabolic Pathways
This compound is involved in the androgen receptor signaling pathway, which plays a key role in regulating muscle metabolism . By selectively activating this pathway, this compound can promote muscle anabolism and counteract muscle atrophy .
Transport and Distribution
Once inside the body, this compound is distributed to muscle tissues, where it can exert its effects . It is thought to be transported to these tissues via the bloodstream, and its selective binding to androgen receptors ensures that it is primarily localized to muscle tissues .
Subcellular Localization
Within cells, this compound is thought to localize to the cytoplasm, where it can bind to and activate androgen receptors . This activation triggers changes in gene expression that promote muscle growth and repair .
Eigenschaften
IUPAC Name |
4-[(4S)-4-(hydroxymethyl)-3-methyl-2,5-dioxo-4-phenylimidazolidin-1-yl]-2-(trifluoromethyl)benzonitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14F3N3O3/c1-24-17(28)25(14-8-7-12(10-23)15(9-14)19(20,21)22)16(27)18(24,11-26)13-5-3-2-4-6-13/h2-9,26H,11H2,1H3/t18-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VAJGULUVTFDTAS-GOSISDBHSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)N(C(=O)C1(CO)C2=CC=CC=C2)C3=CC(=C(C=C3)C#N)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1C(=O)N(C(=O)[C@@]1(CO)C2=CC=CC=C2)C3=CC(=C(C=C3)C#N)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14F3N3O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1215085-92-9 | |
Record name | GLPG-0492 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1215085929 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | GLPG-0492 | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB12461 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | GLPG-0492 | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8O59X1ACZT | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.